molecular formula C11H23N3O3 B2805588 4-[3-(4-Azidobutoxy)propoxy]butan-1-ol CAS No. 2413868-96-7

4-[3-(4-Azidobutoxy)propoxy]butan-1-ol

Cat. No.: B2805588
CAS No.: 2413868-96-7
M. Wt: 245.323
InChI Key: YDGUJZIJCWRXOQ-UHFFFAOYSA-N
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Description

4-[3-(4-Azidobutoxy)propoxy]butan-1-ol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of an azido group, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Azidobutoxy)propoxy]butan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobutan-1-ol with sodium azide to introduce the azido group. This is followed by a series of etherification reactions to achieve the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Azidobutoxy)propoxy]butan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in the presence of a suitable solvent like DMF.

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-Azidobutoxy)propoxy]butan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and click chemistry.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-Azidobutoxy)propoxy]butan-1-ol involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical pathways. The compound can also interact with nucleophiles, leading to the formation of new covalent bonds .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol: Similar structure but with a hydroxyl group instead of an azido group.

    4-[3-(4-Bromobutoxy)propoxy]butan-1-ol: Contains a bromine atom instead of an azido group.

Uniqueness

4-[3-(4-Azidobutoxy)propoxy]butan-1-ol is unique due to the presence of the azido group, which imparts distinct reactivity and functionality compared to its analogs. This makes it particularly useful in click chemistry and bioconjugation applications.

Properties

IUPAC Name

4-[3-(4-azidobutoxy)propoxy]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3/c12-14-13-6-1-3-8-16-10-5-11-17-9-4-2-7-15/h15H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGUJZIJCWRXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCCOCCCCO)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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